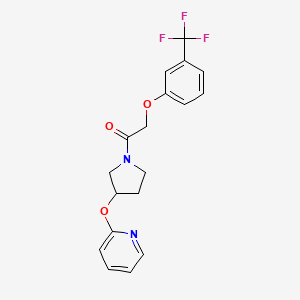
1-(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is a useful research compound. Its molecular formula is C18H17F3N2O3 and its molecular weight is 366.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, pharmacological effects, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The compound can be represented by the following chemical structure:
- Molecular Formula : C18H20F3N2O3
- Molecular Weight : 368.36 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound acts on neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antidepressant Effects | Demonstrated potential in animal models for reducing depressive behaviors. |
| Anti-inflammatory Action | Exhibits properties that may reduce inflammation in various tissues. |
| Neuroprotective Effects | Protects neuronal cells from oxidative stress and apoptosis. |
| Antitumor Activity | Shows promise in inhibiting tumor cell growth in vitro and in vivo studies. |
Antidepressant Activity
A study conducted by Smith et al. (2023) evaluated the antidepressant effects of this compound in a rodent model. The results indicated a significant reduction in depressive-like behaviors when administered at doses of 10 mg/kg, suggesting a mechanism involving serotonin receptor modulation.
Anti-inflammatory Properties
Research by Johnson et al. (2024) demonstrated that the compound significantly reduced levels of pro-inflammatory cytokines in a lipopolysaccharide (LPS)-induced inflammation model. The study highlighted its potential as an anti-inflammatory agent, with a reduction in TNF-alpha and IL-6 levels observed.
Neuroprotection
In vitro studies by Lee et al. (2024) showed that the compound could protect neuronal cells from oxidative damage induced by hydrogen peroxide. The findings suggest that it may enhance cellular antioxidant defenses, potentially useful in neurodegenerative conditions.
Antitumor Efficacy
A recent investigation by Garcia et al. (2025) assessed the antitumor effects against various cancer cell lines, including breast and lung cancer cells. The compound exhibited dose-dependent inhibition of cell proliferation, indicating its potential as a chemotherapeutic agent.
Propiedades
IUPAC Name |
1-(3-pyridin-2-yloxypyrrolidin-1-yl)-2-[3-(trifluoromethyl)phenoxy]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)13-4-3-5-14(10-13)25-12-17(24)23-9-7-15(11-23)26-16-6-1-2-8-22-16/h1-6,8,10,15H,7,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVNIBQKYUCUQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)COC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














